molecular formula C23H24N2O2S2 B2951804 (E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide CAS No. 307510-88-9

(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide

Cat. No.: B2951804
CAS No.: 307510-88-9
M. Wt: 424.58
InChI Key: PWTZGJOLXWSFTL-XMHGGMMESA-N
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Description

(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide is a thiazolidinone derivative characterized by a thioxothiazolidinone core substituted with a benzylidene group at the 5-position and an N-benzyl-N-(tert-butyl)acetamide moiety at the 3-position. The tert-butyl and benzyl groups on the acetamide nitrogen contribute to steric bulk and lipophilicity, which may enhance membrane permeability or alter binding affinities.

Properties

IUPAC Name

N-benzyl-2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S2/c1-23(2,3)25(15-18-12-8-5-9-13-18)20(26)16-24-21(27)19(29-22(24)28)14-17-10-6-4-7-11-17/h4-14H,15-16H2,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTZGJOLXWSFTL-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interactions with biological targets, leading to various pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C20H24N2O2S2\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}_{2}

This structure includes a thiazolidine ring, a benzylidene moiety, and a tert-butyl group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives were evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results comparable to standard antibiotics.

Compound Target Bacteria MIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
(E)-N-benzyl...Klebsiella pneumoniae75

Anticancer Activity

Thiazolidinone derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The specific pathways involved often include the modulation of signaling molecules such as caspases and Bcl-2 family proteins.

A study focusing on similar thiazolidinone compounds reported an IC50 value of approximately 20 µM against human breast cancer cells, suggesting that this compound may exhibit comparable efficacy.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against key enzymes involved in metabolic pathways. For instance, thiazolidinones have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Research indicates that certain derivatives exhibit IC50 values in the low micromolar range against AChE, making them viable candidates for further development as therapeutic agents.

Case Studies

  • Antimicrobial Evaluation : A series of thiazolidinone derivatives were tested for antimicrobial activity against clinical isolates. The results showed that compounds with benzylidene substitutions exhibited enhanced activity compared to their non-substituted counterparts.
  • Anticancer Mechanisms : In vitro studies on breast cancer cell lines demonstrated that thiazolidinones could induce apoptosis via the mitochondrial pathway, with significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Key structural variations among similar compounds include:

  • Substituents on the thiazolidinone ring: Benzylidene, aryl, or alkyl groups at the 5-position.
  • Substituents on the acetamide nitrogen : Bulky (tert-butyl), aromatic (benzyl, 2-methylphenyl), or aliphatic (cyclopentyl, allyl) groups.
  • Configuration of the benzylidene group : E vs. Z stereochemistry.

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name Thiazolidinone Substituents Acetamide Substituents Configuration Key Features Reference
Target Compound 5-benzylidene N-benzyl, N-tert-butyl E High steric bulk, lipophilic -
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide 3-benzyl, 5-carboxamide N-allyl - Allyl group enhances flexibility
2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide 3-benzyl N-cyclopentyl - Cyclopentyl improves metabolic stability
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 5-benzylidene N-(2-methylphenyl) Z Z-configuration alters spatial geometry
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide Not a thiazolidinone N-tert-butyl, N-(4-methoxybenzyl) - Dual substituents modulate polarity

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogues with smaller substituents (e.g., allyl or cyclopentyl) .
  • Melting Points : Benzylidene-containing compounds (e.g., ) often exhibit higher melting points due to planar aromatic stacking, but the tert-butyl group may reduce crystallinity.
  • Solubility: The dual N-substituents (benzyl and tert-butyl) likely decrease aqueous solubility compared to mono-substituted acetamides.

Stability and Functional Implications

  • Oxidative Stability: The thioxo group in the thiazolidinone core is prone to oxidation, but bulky substituents like tert-butyl may protect the sulfur atom, enhancing stability .
  • Hydrogen Bonding : The acetamide carbonyl and thioxo groups participate in hydrogen bonding, which could be disrupted by steric hindrance from the tert-butyl group .

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